![molecular formula C18H14FN3O4 B2465082 N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide CAS No. 899731-92-1](/img/structure/B2465082.png)
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide
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Description
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C18H14FN3O4 and its molecular weight is 355.325. The purity is usually 95%.
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Scientific Research Applications
B-Raf Kinase Inhibition and Antiproliferation
Compounds containing 2,3-dihydrobenzo[b][1,4]dioxin structures, similar to the chemical , have been studied for their B-Raf inhibitory and anti-proliferation activities. A compound with a closely related structure demonstrated potent activity against B-Raf(V600E) and human melanoma cell lines, comparable to positive controls like Erlotinib (Yang et al., 2012).
Enzyme Inhibitory Potential
Another research focused on the enzyme inhibitory potential of new sulfonamides with benzodioxane and acetamide moieties. These compounds exhibited substantial inhibitory activity against yeast α-glucosidase and acetylcholinesterase, which suggests potential applications in enzyme-related therapies or research (Abbasi et al., 2019).
Antimicrobial and Hemolytic Activity
Compounds with 1,3,4-oxadiazole derivatives have shown antimicrobial and hemolytic activity. A series of such compounds, related to the chemical , were screened against various microbial species, showing promising results in terms of antimicrobial activity (Gul et al., 2017).
Antifungal Activity
In the context of antifungal applications, 1,3,4-oxadiazole derivatives have been evaluated for their efficacy against Candida pathogens. Certain compounds in this category demonstrated significant antifungal activity, suggesting the potential for the development of new antifungal agents (Çavuşoğlu et al., 2018).
Antibacterial Potential
The antibacterial potential of N-substituted sulfonamides with benzodioxane moieties has also been a subject of research. These compounds showed potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains, indicating their significance in antibacterial therapy and research (Abbasi et al., 2016).
Anti-inflammatory Activity
In the field of anti-inflammatory research, derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, which is structurally similar, were synthesized and demonstrated significant anti-inflammatory activity (Sunder & Maleraju, 2013).
properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O4/c19-13-4-1-11(2-5-13)9-16(23)20-18-22-21-17(26-18)12-3-6-14-15(10-12)25-8-7-24-14/h1-6,10H,7-9H2,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNJJCWHOYULQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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